2-bromo-5-chloro-N-(2-propoxyphenyl)pyridine-4-carboxamide
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Overview
Description
2-bromo-5-chloro-N-(2-propoxyphenyl)pyridine-4-carboxamide is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of bromine, chlorine, and propoxyphenyl groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-chloro-N-(2-propoxyphenyl)pyridine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Chlorination: The chlorination of the pyridine ring is carried out using chlorine gas or a chlorinating agent like thionyl chloride (SOCl2).
Amidation: The carboxylic acid group on the pyridine ring is converted to an amide by reacting with an amine, such as 2-propoxyphenylamine, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-bromo-5-chloro-N-(2-propoxyphenyl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the bromine or chlorine atoms.
Scientific Research Applications
2-bromo-5-chloro-N-(2-propoxyphenyl)pyridine-4-carboxamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-5-chloro-N-(2-propoxyphenyl)pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-bromo-5-chloropyridine: A simpler derivative with similar halogenation but lacking the amide and propoxyphenyl groups.
2-chloro-5-bromopyridine: Another halogenated pyridine with a different substitution pattern.
N-(2-propoxyphenyl)pyridine-4-carboxamide: Lacks the bromine and chlorine atoms but retains the amide and propoxyphenyl groups.
Uniqueness
2-bromo-5-chloro-N-(2-propoxyphenyl)pyridine-4-carboxamide is unique due to the combination of bromine, chlorine, and propoxyphenyl groups attached to the pyridine ring
Properties
IUPAC Name |
2-bromo-5-chloro-N-(2-propoxyphenyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClN2O2/c1-2-7-21-13-6-4-3-5-12(13)19-15(20)10-8-14(16)18-9-11(10)17/h3-6,8-9H,2,7H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKXACSUFKUGNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1NC(=O)C2=CC(=NC=C2Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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